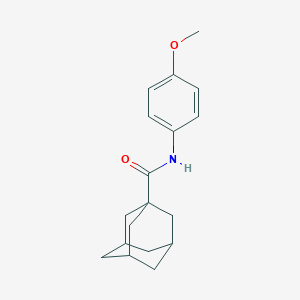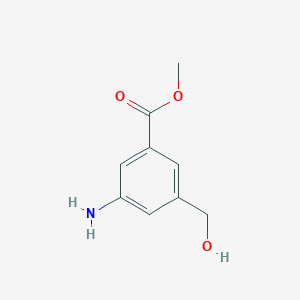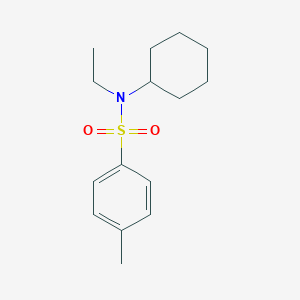
N-(4-methoxyphenyl)adamantane-1-carboxamide
Übersicht
Beschreibung
N-(4-methoxyphenyl)adamantane-1-carboxamide, also known as Memantine, is a drug that has been used for the treatment of Alzheimer's disease. It is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and has been shown to improve cognitive function in patients with Alzheimer's disease.
Wirkmechanismus
N-(4-methoxyphenyl)adamantane-1-carboxamide acts as a non-competitive antagonist of the NMDA receptor. The NMDA receptor is involved in learning and memory, and its dysfunction has been implicated in the development of Alzheimer's disease. N-(4-methoxyphenyl)adamantane-1-carboxamide blocks the excessive activation of the NMDA receptor, which can lead to neuronal damage and death. By blocking the excessive activation of the NMDA receptor, N-(4-methoxyphenyl)adamantane-1-carboxamide helps to protect the neurons from damage and death.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)adamantane-1-carboxamide has been shown to improve cognitive function in patients with Alzheimer's disease. It has also been shown to reduce behavioral symptoms such as agitation and aggression. Additionally, N-(4-methoxyphenyl)adamantane-1-carboxamide has been shown to delay the progression of the disease. The drug has a low affinity for other receptors, which reduces the likelihood of side effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-methoxyphenyl)adamantane-1-carboxamide is that it has a low affinity for other receptors, which reduces the likelihood of side effects. Additionally, N-(4-methoxyphenyl)adamantane-1-carboxamide has been extensively studied, and its mechanism of action is well understood. However, one limitation of N-(4-methoxyphenyl)adamantane-1-carboxamide is that it is not effective in all patients with Alzheimer's disease. Additionally, the drug can have side effects such as dizziness, headache, and constipation.
Zukünftige Richtungen
For research on N-(4-methoxyphenyl)adamantane-1-carboxamide include studying its potential use in the treatment of other neurological disorders and studying its long-term effects on cognitive function and quality of life in patients with Alzheimer's disease.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxyphenyl)adamantane-1-carboxamide has been extensively studied for its potential therapeutic effects in Alzheimer's disease and other neurological disorders. It has been shown to improve cognitive function, reduce behavioral symptoms, and delay the progression of the disease. Additionally, N-(4-methoxyphenyl)adamantane-1-carboxamide has been studied for its potential use in the treatment of other neurological disorders such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
Eigenschaften
Produktname |
N-(4-methoxyphenyl)adamantane-1-carboxamide |
|---|---|
Molekularformel |
C18H23NO2 |
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
N-(4-methoxyphenyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C18H23NO2/c1-21-16-4-2-15(3-5-16)19-17(20)18-9-12-6-13(10-18)8-14(7-12)11-18/h2-5,12-14H,6-11H2,1H3,(H,19,20) |
InChI-Schlüssel |
DOMQVXNITFPQNL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Kanonische SMILES |
COC1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-fluorobenzamide](/img/structure/B239858.png)


![1-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B239863.png)

![1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B239867.png)
![N-[(3-acetylphenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B239869.png)

![4-[piperidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B239875.png)

![1-(2-Ethoxyphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B239882.png)
![4-Benzyl-1-[(2,4-dimethoxyphenyl)sulfonyl]piperidine](/img/structure/B239883.png)

